2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one
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Overview
Description
2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is a chemical compound that features a piperidine ring and a thiazole ring connected by an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of piperidine derivatives with thiazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with a thiazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethanone group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting or activating their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)propan-1-one
- 2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)butan-1-one
- 2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)pentan-1-one
Uniqueness
2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is unique due to its specific combination of a piperidine ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H14N2OS |
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Molecular Weight |
210.30 g/mol |
IUPAC Name |
2-piperidin-2-yl-1-(1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C10H14N2OS/c13-10(9-6-14-7-12-9)5-8-3-1-2-4-11-8/h6-8,11H,1-5H2 |
InChI Key |
NBXXQXCIMMQNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC(=O)C2=CSC=N2 |
Origin of Product |
United States |
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